molecular formula C4H5NO2 B11721308 2,3-Dihydro-1,3-oxazin-4-one

2,3-Dihydro-1,3-oxazin-4-one

Cat. No.: B11721308
M. Wt: 99.09 g/mol
InChI Key: HDSRERMVGFIESH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3-oxazin-4-one is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-1,3-oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction rate . Another method involves the one-pot multi-component condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acyl chlorides, secondary amides, and various oxidizing agents . Reaction conditions often involve mild temperatures and the use of catalysts such as iridium complexes .

Major Products

Major products formed from the reactions of this compound include 2-alkyl/aryl-4H-benzo[d][1,3]oxazin-4-ones and their dihydro analogs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydro-1,3-oxazin-4-one include:

Uniqueness

This compound is unique due to its specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

2,3-dihydro-1,3-oxazin-4-one

InChI

InChI=1S/C4H5NO2/c6-4-1-2-7-3-5-4/h1-2H,3H2,(H,5,6)

InChI Key

HDSRERMVGFIESH-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C=CO1

Origin of Product

United States

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